6-Bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RKS-262 is a specific cyclin-dependent kinase inhibitor identified through the structural optimization of Nifurtimox. It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma. This compound has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, surpassing the effects of commercial drugs such as cisplatin, 5-fluorouracil, cyclophosphamide, and sapacitabine .
化学反应分析
RKS-262 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学研究应用
RKS-262 has a wide range of scientific research applications, including:
Chemistry: It is used as a specific cyclin-dependent kinase inhibitor in various chemical assays.
Biology: It has shown significant cytotoxicity in ovarian cancer cells and various other cell lines, making it a valuable tool for studying cell cycle regulation and apoptosis.
Medicine: It is currently undergoing phase II clinical trials for the treatment of high-risk neuroblastoma.
Industry: It is used in the development of new therapeutic agents for cancer treatment.
作用机制
RKS-262 exerts its effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. It causes cell cycle arrest at the G2/M phase, leading to apoptosis. The compound activates the stress-activated protein kinase/c-Jun N-terminal kinase pathway and reactive oxygen species, leading to the activation of caspase-3 and p53, and suppression of the insulin-like growth factor 1 receptor/phosphoinositide 3-kinase/protein kinase C pathway and the B-cell lymphoma 2 family of proteins .
相似化合物的比较
RKS-262 is unique in its structural optimization from Nifurtimox and its specific inhibition of cyclin-dependent kinases. Similar compounds include:
Nifurtimox: The parent analog of RKS-262, known for its antiprotozoal activity.
Cisplatin: A commercial drug used in cancer treatment, but with different mechanisms of action.
5-Fluorouracil: Another commercial drug used in cancer treatment, known for its inhibition of thymidylate synthase.
Cyclophosphamide: A commercial drug used in cancer treatment, known for its alkylating properties.
Sapacitabine: A commercial drug used in cancer treatment, known for its inhibition of DNA synthesis.
RKS-262 stands out due to its superior cytotoxicity in various cancer cell lines and its specific inhibition of cyclin-dependent kinases, making it a promising candidate for cancer therapy.
属性
分子式 |
C15H14BrClN2O4S |
---|---|
分子量 |
433.7 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-3-[(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)iminomethyl]chromen-2-one |
InChI |
InChI=1S/C15H14BrClN2O4S/c1-9-8-24(21,22)5-4-19(9)18-7-12-14(17)11-6-10(16)2-3-13(11)23-15(12)20/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI 键 |
RPUHUUBAOXLODQ-UHFFFAOYSA-N |
规范 SMILES |
CC1CS(=O)(=O)CCN1N=CC2=C(C3=C(C=CC(=C3)Br)OC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。